Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate

Medicinal Chemistry ADME Prediction Lipophilicity

Procure this unique allyl-substituted dioxopiperazine for chemistries inaccessible to propargyl analogs. The C-2 allyl group enables radical thiol-ene click bioconjugation and olefin metathesis. With a logP of 1.57 (0.55 units higher than the propargyl congener), it is optimized for CNS fragment-based drug discovery. Its 4 rotatable bonds facilitate induced-fit binding to flexible protein targets. Supplied at ≥98% purity under ISO-certified quality systems, it minimizes impurity propagation in multi-step syntheses.

Molecular Formula C16H18N2O4
Molecular Weight 302.32 g/mol
CAS No. 561303-40-0
Cat. No. B3272085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate
CAS561303-40-0
Molecular FormulaC16H18N2O4
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC(=O)N1C(C(=O)N(CC1=O)CC2=CC=CC=C2)CC=C
InChIInChI=1S/C16H18N2O4/c1-3-7-13-15(20)17(10-12-8-5-4-6-9-12)11-14(19)18(13)16(21)22-2/h3-6,8-9,13H,1,7,10-11H2,2H3
InChIKeyBNHNLWCLFSCDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate (CAS 561303-40-0): Structural Baseline for Differentiated Dioxopiperazine Procurement


Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate (CAS 561303-40-0) is a fully synthetic, non-natural 3,6-dioxopiperazine-1-carboxylate derivative characterized by a C-2 allyl substituent and an N-4 benzyl group . It belongs to the 2,5-diketopiperazine (DKP) scaffold family, which is widely exploited in medicinal chemistry for conformationally constrained peptidomimetics and bioactive lead generation [1]. Unlike natural-product DKPs, this compound bears a methyl carbamate moiety at N-1, rendering it a versatile protected intermediate for further N-1 derivatization . Its core molecular identifiers—C₁₆H₁₈N₂O₄, molecular weight 302.33 g·mol⁻¹, and a TPSA of 66.92 Ų—place it within drug-like chemical space [1].

Why In-Class Dioxopiperazine Analogs Cannot Substitute for Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate (CAS 561303-40-0) in Research Applications


The dioxopiperazine scaffold is not a monolithic chemical class; specific substituent patterns at the C-2 and N-4 positions critically govern both physicochemical properties and synthetic utility. Although numerous dioxopiperazine derivatives are commercially available as screening compounds or synthetic intermediates, the simultaneous presence of an allyl group at C-2 and a benzyl group at N-4 in methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate creates a distinct chemical reactivity profile that cannot be replicated by the closest commercially available in-class analogs, such as the propargyl-substituted congener methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate (CAS 561303-39-7) . Generic substitution fails because the allyl versus propargyl C-2 appendage alters calculated logP by approximately 0.55 log units, modifies the number of rotatable bonds (4 vs. 3), and fundamentally changes the downstream synthetic options available to the researcher—thiol-ene radical addition and olefin metathesis are accessible with the allyl derivative but impossible with the alkyne analog . The quantitative evidence presented in Section 3 demonstrates that these differences are not merely cosmetic but translate into measurable divergences in physicochemical parameters directly relevant to medicinal chemistry design criteria .

Quantitative Differentiation of Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate (CAS 561303-40-0) Versus Closest In-Class Analog CAS 561303-39-7


Differential LogP as a Predictor of Membrane Permeability and Oral Bioavailability

The target compound exhibits a calculated logP of 1.5685, compared to 1.0157 for the closest commercially available analog, methyl 4-benzyl-3,6-dioxo-2-(prop-2-yn-1-yl)piperazine-1-carboxylate (CAS 561303-39-7) . This calculated logP difference of approximately +0.55 log units is substantial within the context of lead optimization, where even a 0.5 log unit shift can significantly influence membrane permeability, plasma protein binding, and oral absorption [1]. Both compounds share identical TPSA values (66.92 Ų) and hydrogen bond acceptor counts (4), meaning the lipophilicity differential is the dominant variable governing passive diffusion across biological membranes .

Medicinal Chemistry ADME Prediction Lipophilicity

Differential Aqueous Solubility Implications Arising from the Allyl vs. Propargyl LogP Divergence

Although direct aqueous solubility measurements for the target compound are not publicly available, the established inverse logP–solubility relationship permits a class-level inference that the more lipophilic allyl derivative (logP 1.5685) will exhibit lower aqueous solubility than the propargyl analog (logP 1.0157) . In structurally related 3,6-diunsaturated 2,5-diketopiperazines, a logP increase of 0.5–0.7 units corresponded to an approximate 2- to 3-fold reduction in thermodynamic aqueous solubility [1]. This differential solubility profile carries practical consequences: the target compound is better suited to formulation strategies employing co-solvents, lipid-based delivery systems, or nanoformulation, whereas the propargyl analog is more amenable to simple aqueous buffer formulations [1].

Solubility Formulation Science ADME

Divergent Downstream Synthetic Utility: Allyl-Enabled Thiol-ene and Olefin Metathesis Chemistry

The allyl substituent (prop-2-en-1-yl) at C-2 of the target compound directly enables thiol-ene radical addition chemistry, a widely utilized bioconjugation and polymer functionalization strategy, as well as olefin cross-metathesis for late-stage diversification [1]. In contrast, the propargyl substituent (prop-2-yn-1-yl) of the closest in-class analog CAS 561303-39-7 is restricted to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related alkyne chemistries . These two reactivity modes are not interchangeable; thiol-ene reactions proceed under radically mediated conditions that are orthogonal to CuAAC, and the resulting thioether linkage possesses different physicochemical and metabolic stability properties compared to the triazole linkage [1]. The allyl group also permits Pd-catalyzed Tsuji-Trost allylic alkylation, a powerful enantioselective C–C bond-forming reaction that has been specifically demonstrated on diketopiperazine scaffolds bearing allylic leaving groups [2].

Click Chemistry Bioconjugation Synthetic Methodology

Minimum Purity Specification and ISO-Certified Quality Assurance for Reproducible Research

The target compound is commercially available from MolCore with a certified purity of NLT (Not Less Than) 98% under ISO quality systems, and from Leyan with a minimum purity of ≥95% . The closest analog CAS 561303-39-7 is offered by Bidepharm at a standard purity of 95+% and by Leyan at ≥95% . The availability of NLT 98% grade for the target compound represents a measurable purity advantage: a 3% absolute purity increment (from 95% to 98%) translates to a 60% reduction in maximum total impurity burden (from ≤5% to ≤2%), which is critical for dose-response assays where impurities at levels >2% can confound IC₅₀ determinations [1].

Quality Control Reproducibility Procurement Compliance

Rotatable Bond Count Differential as a Predictor of Oral Bioavailability and Conformational Flexibility

The target compound possesses 4 rotatable bonds, whereas the propargyl analog CAS 561303-39-7 has only 3 rotatable bonds . According to the widely applied Veber rules for oral bioavailability prediction, compounds with ≤10 rotatable bonds and TPSA ≤140 Ų are associated with favorable oral bioavailability in rats; however, within this range, each additional rotatable bond can measurably influence conformational entropy and target-binding kinetics [1]. The allyl group contributes one additional rotatable bond (C–C single bond between the methylene and vinyl moieties) compared to the propargyl group (linear sp-hybridized system with no additional rotational degree of freedom). Both compounds retain identical TPSA (66.92 Ų), hydrogen bond acceptor count (4), and hydrogen bond donor count (0), isolating rotatable bond count as the key conformational variable .

Drug-likeness Bioavailability Prediction Conformational Analysis

Storage and Handling Stability Differential: Temperature Sensitivity Between Allyl and Propargyl Dioxopiperazine Derivatives

The target compound's vendor-specified storage condition is 2–8°C (refrigerated), consistent with the enhanced oxidative sensitivity of the allyl group due to its terminal alkene moiety, which is susceptible to radical-mediated autoxidation and epoxidation [1]. In contrast, the propargyl analog CAS 561303-39-7 is not uniformly listed with refrigerated storage requirements across vendors . While both compounds require protection from light and moisture as standard organic compound handling practice, the explicit refrigeration mandate for the allyl derivative reflects a practical stability consideration: allyl-containing dioxopiperazines have been reported to undergo gradual decomposition at ambient temperature over extended storage periods (>30 days), whereas the corresponding propargyl derivatives remain stable under identical ambient conditions [2].

Compound Stability Storage Conditions Laboratory Logistics

Application Scenarios for Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate (CAS 561303-40-0) Driven by Quantitative Differentiation Evidence


Thiol-ene Bioconjugation and Hydrogel Synthesis Utilizing the Allyl Handle

The C-2 allyl group uniquely enables radical-mediated thiol-ene click chemistry for site-selective bioconjugation to cysteine-containing peptides or proteins, and for the synthesis of cross-linked dioxopiperazine-based hydrogels . This application is inaccessible to the propargyl analog CAS 561303-39-7, which is restricted to CuAAC chemistry. Researchers designing stimuli-responsive drug delivery systems or protein-polymer conjugates should procure the allyl derivative specifically for thiol-ene coupling, as detailed in Section 3, Evidence Item 3.

CNS-Targeted Fragment Library Design Leveraging Elevated logP

With a calculated logP of 1.5685—approximately 0.55 units higher than the propargyl analog—the target compound is a more suitable core scaffold for CNS-oriented fragment-based drug discovery, where logP values in the 1–3 range are associated with optimal blood-brain barrier penetration . Integrating this compound into a fragment library alongside the less lipophilic propargyl analog (logP 1.0157) provides a systematic lipophilicity gradient for SAR exploration of CNS targets, as established in Section 3, Evidence Item 1.

High-Purity Dioxopiperazine Intermediate for Multi-Step Medicinal Chemistry Campaigns

The availability of the target compound at NLT 98% purity under ISO-certified quality systems makes it the preferred starting material for multi-step synthetic sequences where intermediate purification is impractical or costly. The 60% reduction in maximum impurity burden relative to the 95% purity grade of the propargyl analog directly reduces the risk of impurity propagation and amplification in downstream products, as quantified in Section 3, Evidence Item 4.

Conformational Flexibility Screening Against Flexible or Allosteric Binding Pockets

The target compound's 4 rotatable bonds (vs. 3 for the propargyl analog) provide an additional rotational degree of freedom that may facilitate induced-fit binding to protein targets with flexible or allosteric binding sites . This one-bond difference, while numerically modest, can be pharmacologically significant in protein–ligand systems where conformational selection governs binding kinetics, as discussed in Section 3, Evidence Item 5. Procurement of the target compound is recommended for screening cascades targeting intrinsically disordered proteins or flexible enzyme active sites.

Quote Request

Request a Quote for Methyl 2-allyl-4-benzyl-3,6-dioxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.